molecular formula C23H24N2O2S B2904591 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223799-19-6

1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2904591
CAS RN: 1223799-19-6
M. Wt: 392.52
InChI Key: LFTFDENBPXMDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a spirocyclic molecule that contains both a diazaspiro ring and a thione functional group.

Scientific Research Applications

ADMET Profiling and Pharmacodynamic Investigations

Research into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds structurally similar to 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has shown promising results for therapeutic applications, particularly targeting the central nervous system. A study focused on a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic Δ2‐isoxazoline molecular skeleton, demonstrating favorable ADMET properties and positive outcomes in in vivo behavioral studies including memory assays in rats and zebrafish (Matera et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds within the same family as this compound have been explored, demonstrating the versatility of the spirocyclic framework for generating a range of derivatives. For instance, the synthesis of two 5‐Oxa‐2,6‐diazaspiro[3.4]octan‐1‐one derivatives from a [3 + 2] cycloaddition of methylenelactams with nitrones highlights the potential for creating diverse molecular architectures (Chiaroni et al., 2000).

Anticancer and Antidiabetic Applications

The development of novel series of anticancer and antidiabetic spirothiazolidines analogs, which share a common structural motif with this compound, showcases the potential medical applications of such compounds. These analogs have demonstrated significant anticancer activities compared with Doxorubicin® against specific human carcinoma cell lines, as well as notable antidiabetic activities, highlighting the therapeutic relevance of spirocyclic compounds (Flefel et al., 2019).

Glycosidase Inhibition for Therapeutic Applications

The synthesis of a new scaffold consisting of a carbocycle and a substituted imidazoline, intended as a specific inhibitor of glycosidases, points to the biomedical significance of manipulating the spirocyclic framework for therapeutic purposes. This approach underlines the compound's potential in developing treatments for diseases related to glycosidase activity (Nakahara et al., 2008).

properties

IUPAC Name

(4-methoxyphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-16-7-6-8-18(15-16)20-22(28)25(23(24-20)13-4-3-5-14-23)21(26)17-9-11-19(27-2)12-10-17/h6-12,15H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFDENBPXMDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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